5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine
Overview
Description
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine is a synthetic nucleoside analog used primarily in organic synthesis and research. This compound is characterized by its unique structure, which includes a fluorine atom and an isopropylidene group, making it a valuable tool in various scientific applications.
Mechanism of Action
Target of Action
The primary target of 5’-deoxy-5-fluoro-2’,3’-O-isopropylidene-d-cytidine is the DNA synthesis process . This compound is an intermediate metabolite of the DNA synthesis inhibitor capecitabine .
Mode of Action
The compound is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil in tumors . The cytotoxicity of this intermediate occurs only after conversion to 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the replication of DNA, which is crucial for cell division and growth. This is particularly effective in rapidly dividing cells, such as cancer cells.
Pharmacokinetics
It is known that the compound is metabolized in the liver and tumor tissues to produce 5-fluorouracil , which suggests that it is well-absorbed and distributed in the body.
Result of Action
The result of the compound’s action is the inhibition of DNA synthesis, leading to the prevention of cell division and growth . This can lead to the death of rapidly dividing cells, such as cancer cells, thereby exerting a cytotoxic effect .
Action Environment
It is known that the compound is metabolized in the liver and tumor tissues , suggesting that its action and efficacy may be influenced by the metabolic activity of these tissues
Preparation Methods
The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine typically involves the following steps:
Starting Material: The process begins with 5-fluorocytidine.
Protection: The hydroxyl groups at the 2’ and 3’ positions are protected using 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out in acetone, and a saturated sodium bicarbonate solution is added to neutralize the acid.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include dichloromethane, ethyl acetate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleoside analogs and their interactions with enzymes and other biological molecules.
Medicine: Research into its potential therapeutic applications, particularly in antiviral and anticancer treatments, is ongoing.
Industry: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals
Comparison with Similar Compounds
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine can be compared with other nucleoside analogs such as:
5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.
2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.
5’-Deoxy-5-fluorocytidine: A closely related compound with similar applications but lacking the isopropylidene protection
The uniqueness of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNQHIPVNHJFE-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in pharmaceutical synthesis?
A1: this compound is a key intermediate in the synthesis of Capecitabine []. Capecitabine is an orally administered chemotherapy drug used to treat various cancers, including breast, colorectal, and gastric cancers. The compound itself does not have direct pharmacological activity. Its importance lies in its role as a precursor in the multi-step synthesis of Capecitabine.
Q2: Can you describe the synthetic route for this compound outlined in the research paper?
A2: The research paper [] details a three-step synthesis of this compound:
Q3: What are the advantages of this particular synthetic route for this compound?
A3: The research emphasizes the use of readily available starting materials and cost-effectiveness of the synthesis []. This is significant for industrial-scale production, potentially making Capecitabine more accessible and affordable.
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